3-(3-aminophenyl)-N-methylpropanamide
CAS No.: 1018542-66-9
Cat. No.: VC3353562
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1018542-66-9 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | 3-(3-aminophenyl)-N-methylpropanamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
| Standard InChI Key | POBPZATWDRHOQA-UHFFFAOYSA-N |
| SMILES | CNC(=O)CCC1=CC(=CC=C1)N |
| Canonical SMILES | CNC(=O)CCC1=CC(=CC=C1)N |
Introduction
3-(3-aminophenyl)-N-methylpropanamide is an organic compound characterized by its amide functional group and a propanamide backbone. It features an amino group attached to a phenyl ring, classifying it as an aromatic amine. The molecular formula of the parent compound is C10H14N2O, and it has a molecular weight of approximately 178.23 g/mol . This compound is significant in various scientific fields, including chemistry, biology, and medicine, particularly for its potential biochemical interactions and therapeutic applications.
Synthesis of 3-(3-aminophenyl)-N-methylpropanamide
The synthesis of 3-(3-aminophenyl)-N-methylpropanamide typically involves several key steps, starting with commercially available materials such as 3-nitrobenzaldehyde and methylamine. In industrial settings, continuous flow reactors may be employed for the reduction step to enhance efficiency, while automated systems can be used for the amidation reaction to maintain high yield and purity levels.
Synthesis Steps:
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Starting Material Preparation: The process begins with 3-nitrobenzaldehyde.
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Reduction: The nitro group is reduced to an amino group.
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Amidation: The aldehyde is converted into an amide using methylamine.
Biological and Therapeutic Applications
The compound's mechanism of action involves interactions with biological targets such as enzymes or receptors. Notably, it has been studied for its potential therapeutic properties related to the folate receptor alpha (FolRα). Its pharmacokinetic profile indicates stability in circulation with a half-life of approximately 6.4 days in murine models, leading to significant tumor growth inhibition in FolRα-expressing xenograft models.
Therapeutic Applications:
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Anticancer Research: Targeting FolRα for cancer therapy.
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Drug Development: Utilized in antibody-drug conjugation strategies.
Derivatives and Salts
3-(3-aminophenyl)-N-methylpropanamide can form various salts, such as hydrochloride and dihydrochloride salts. These salts enhance the compound's solubility and stability in aqueous environments. For example, the hydrochloride salt has a molecular weight of approximately 214.69 g/mol and a CAS number of 1201633-58-0 .
Salts and Derivatives Table:
| Salt/Derivative | Molecular Weight | CAS Number |
|---|---|---|
| Parent Compound | 178.23 g/mol | N/A |
| Hydrochloride | 214.69 g/mol | 1201633-58-0 |
| Dihydrochloride | N/A | 1269384-12-4 |
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